molecular formula C24H25N3O3 B5834363 2-丁基-5-(4-甲氧基苯基)-5,6,11,11a-四氢-1H-咪唑并[1',5':1,6]吡啶并[3,4-b]吲哚-1,3(2H)-二酮

2-丁基-5-(4-甲氧基苯基)-5,6,11,11a-四氢-1H-咪唑并[1',5':1,6]吡啶并[3,4-b]吲哚-1,3(2H)-二酮

货号: B5834363
分子量: 403.5 g/mol
InChI 键: XWBJKKIHTRCECR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphodiesterase V Inhibitor II is a compound that belongs to the class of phosphodiesterase inhibitors. These inhibitors play a crucial role in regulating intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by preventing their degradation. Phosphodiesterase V Inhibitor II specifically targets phosphodiesterase type 5 (PDE5), which is predominantly found in the smooth muscle cells of the corpus cavernosum, pulmonary arteries, and other tissues. This compound has gained significant attention due to its therapeutic applications in treating conditions like erectile dysfunction and pulmonary arterial hypertension .

科学研究应用

Phosphodiesterase V Inhibitor II has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the regulation of cyclic nucleotide levels and their impact on various biochemical pathways.

    Biology: Employed in research on cellular signaling and the role of cyclic nucleotides in cellular functions.

    Medicine: Extensively studied for its therapeutic potential in treating erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting PDE5 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Phosphodiesterase V Inhibitor II typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as nitration, reduction, and cyclization. For instance, one common approach involves the nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to cyclization reactions under specific conditions to yield the desired inhibitor .

Industrial Production Methods

Industrial production of Phosphodiesterase V Inhibitor II involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions

Phosphodiesterase V Inhibitor II undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .

作用机制

Phosphodiesterase V Inhibitor II exerts its effects by inhibiting the activity of PDE5, an enzyme responsible for the degradation of cGMP. By preventing the breakdown of cGMP, the compound increases its intracellular levels, leading to smooth muscle relaxation and vasodilation. This mechanism is particularly beneficial in conditions like erectile dysfunction, where increased blood flow to the corpus cavernosum is required, and pulmonary arterial hypertension, where reduced pulmonary vascular resistance is desired .

相似化合物的比较

Similar Compounds

Phosphodiesterase V Inhibitor II is often compared with other PDE5 inhibitors, such as sildenafil, vardenafil, and tadalafil. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, such as onset of action, duration of effect, and selectivity for PDE5 .

Uniqueness

What sets Phosphodiesterase V Inhibitor II apart from other similar compounds is its unique binding characteristics and selectivity profile. It may exhibit different affinities for PDE5 and other related enzymes, leading to variations in efficacy and side effect profiles. Additionally, its chemical structure may allow for modifications that enhance its therapeutic potential and reduce adverse effects .

属性

IUPAC Name

13-butyl-10-(4-methoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-3-4-13-26-23(28)20-14-18-17-7-5-6-8-19(17)25-21(18)22(27(20)24(26)29)15-9-11-16(30-2)12-10-15/h5-12,20,22,25H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBJKKIHTRCECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphodiesterase V Inhibitor II
Reactant of Route 2
Reactant of Route 2
Phosphodiesterase V Inhibitor II
Reactant of Route 3
Reactant of Route 3
Phosphodiesterase V Inhibitor II
Reactant of Route 4
Reactant of Route 4
Phosphodiesterase V Inhibitor II
Reactant of Route 5
Phosphodiesterase V Inhibitor II
Reactant of Route 6
Phosphodiesterase V Inhibitor II

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。